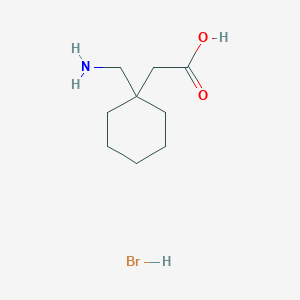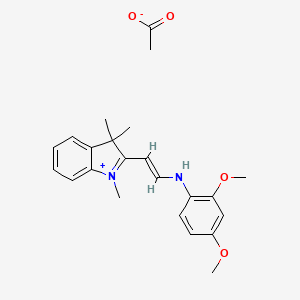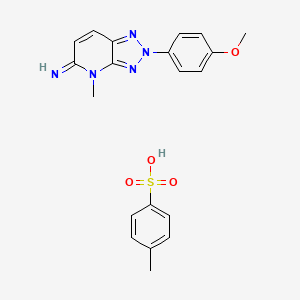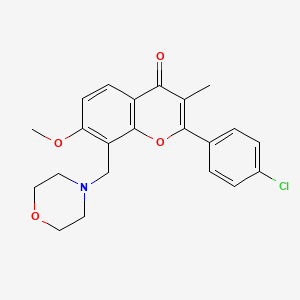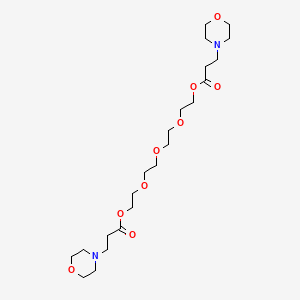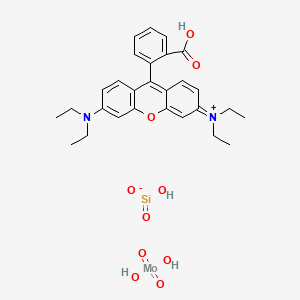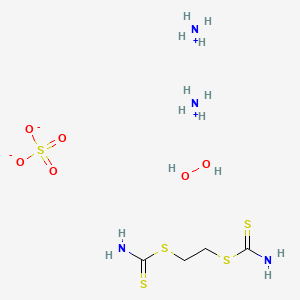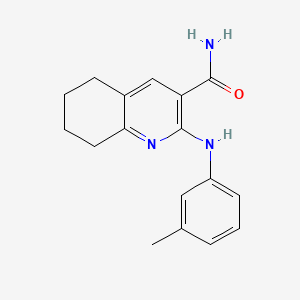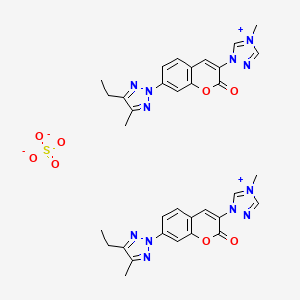
(+)-4-Carene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,6R)-4,7,7-Trimethylbicyclo(410)hept-2-ene is a bicyclic organic compound with the molecular formula C10H16 It is characterized by its unique structure, which includes a bicycloheptene ring system with three methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The methyl groups and the bicyclic structure can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated bicyclic compounds.
Applications De Recherche Scientifique
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S,6S)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
Bicyclo(4.1.0)hept-2-ene: A similar bicyclic structure without the methyl groups.
4,7,7-Trimethylbicyclo(4.1.0)heptane: A saturated analog of the compound.
Uniqueness
(1S,4R,6R)-4,7,7-Trimethylbicyclo(41
Propriétés
Numéro CAS |
13837-63-3 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |
Clé InChI |
LGNSZMLHOYDATP-XHNCKOQMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
SMILES canonique |
CC1CC2C(C2(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


